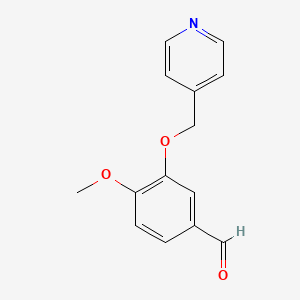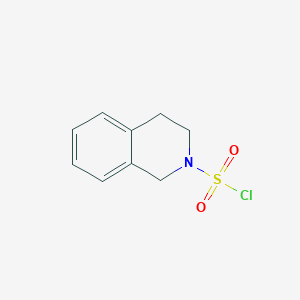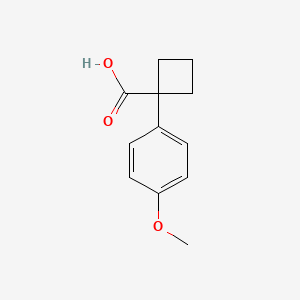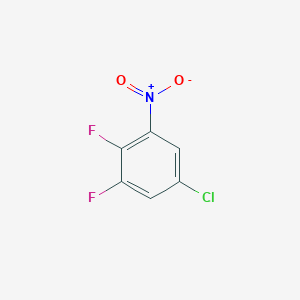
5-Chloro-1,2-difluoro-3-nitrobenzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Derivative Synthesis
5-Chloro-1,2-difluoro-3-nitrobenzene has been utilized in the synthesis of various derivatives. For instance, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared, highlighting its potential in creating fluorine-containing, electron-withdrawing substituents in aromatic rings. This reinforces the activation of the halogen substituent towards nucleophilic attack, expanding synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).
Charge Control in Reactions
The compound has been studied for charge control in SNAr (nucleophilic aromatic substitution) reactions. For example, 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene underwent predominant substitution of the chlorine atom through orbital-controlled processes. This suggests potential uses in controlled chemical synthesis where precise manipulation of charge is crucial (Cervera et al., 1996).
Microbial Degradation Studies
Studies have explored the microbial degradation of similar compounds, such as 1-chloro-4-nitrobenzene, by bacterial strains. These strains utilize such compounds as a sole source of carbon, nitrogen, and energy, indicating potential applications in bioremediation and environmental cleanup processes (Shah, 2014).
Isotopic Abundance Research
Research on isotopic abundance in related compounds, like 1-Chloro-3-nitrobenzene, has been conducted to understand the impact of biofield energy treatment on isotopic abundance ratios. This research can provide insights into altered isotope effects such as changes in physicochemical and thermal properties, which could be relevant in designing pharmaceuticals and industrial chemicals (Trivedi et al., 2016).
Electrospectroscopy Studies
Electron transmission spectroscopy (ETS) and other spectroscopic methods have been used to study nitrobenzene derivatives, including chloronitrobenzene variants. These studies provide valuable data on electron attachment energies and molecular interactions, relevant in fields like material science and molecular engineering (Asfandiarov et al., 2007).
Wirkmechanismus
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be between 1.47 and 3.37 , which may influence its distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 5-Chloro-1,2-difluoro-3-nitrobenzene . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-1,2-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVQFKJDKCXAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597116 | |
| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2-difluoro-3-nitrobenzene | |
CAS RN |
169468-81-9 | |
| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169468-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

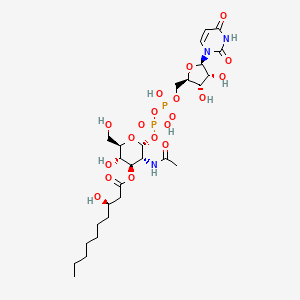
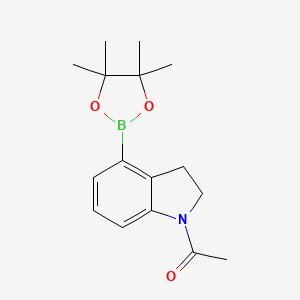
![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)

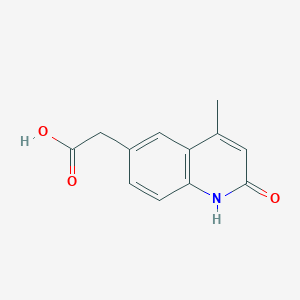
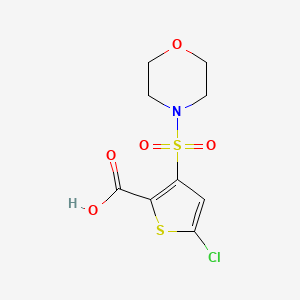
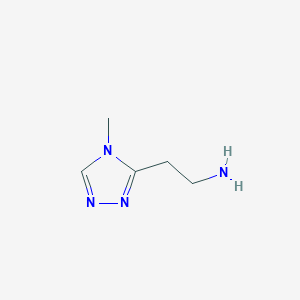
![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)

![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
